CNX-011-67 -

CNX-011-67

Catalog Number: EVT-1533785
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CNX-011-67 is a highly potent and selective small molecule agonist with an EC50 of 0.24 nM towards human GPR40. CNX-011-67 suppresses glucagon secretion in pancreatic islets under chronic glucolipotoxic conditions in vitro. CNX-011-67 enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients.
Source and Classification

The compound was developed as part of ongoing research into GPR40 agonists, which include various synthetic molecules designed to mimic the action of fatty acids that naturally activate this receptor. CNX-011-67 is specifically designed to enhance glucose responsiveness and insulin secretion in pancreatic β-cells, thereby addressing the dysfunction often seen in diabetic conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of CNX-011-67 involves several multi-step organic reactions. Key steps include the formation of specific functional groups and careful control of reaction conditions to ensure high yields and purity. The process typically requires reagents such as fatty acid derivatives and may involve techniques like conjugation with bovine serum albumin to enhance solubility . Detailed methods have not been fully disclosed in public literature, but the compound's synthesis is characterized by precision to maintain its biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of CNX-011-67 has not been explicitly detailed in the available literature, but it is known to possess features typical of GPR40 agonists, such as specific functional groups that facilitate receptor binding. The compound's efficacy as an agonist is linked to its ability to induce conformational changes in the GPR40 receptor, leading to enhanced signaling pathways associated with insulin secretion .

Chemical Reactions Analysis

Reactions and Technical Details

CNX-011-67 engages in several biochemical reactions upon administration. It primarily acts by binding to the GPR40 receptor on pancreatic β-cells, leading to increased intracellular calcium levels through phospholipase C pathways. This calcium influx subsequently enhances insulin secretion in response to glucose stimulation. Additionally, CNX-011-67 has been shown to suppress glucagon secretion under glucolipotoxic conditions, thereby contributing to improved glycemic control .

Mechanism of Action

Process and Data

The mechanism of action for CNX-011-67 involves its selective activation of the GPR40 receptor, which initiates a cascade of intracellular signaling events. Upon binding, there is an increase in intracellular calcium levels mediated by phospholipase C activation. This rise in calcium concentration promotes insulin granule exocytosis from β-cells. Moreover, CNX-011-67 has demonstrated protective effects against inflammation-induced apoptosis in pancreatic cells, enhancing cell survival through the activation of pro-survival signaling pathways such as Akt/PKB phosphorylation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties (e.g., melting point, boiling point) of CNX-011-67 are not extensively documented, it is classified as a small molecule with high solubility due to its fatty acid-like structure. The chemical properties are characterized by its stability under physiological conditions, allowing it to exert its biological effects effectively without significant degradation during metabolic processes .

Applications

Scientific Uses

CNX-011-67 has significant potential applications in scientific research focused on diabetes management. Its ability to enhance insulin secretion makes it a candidate for clinical trials aimed at treating type 2 diabetes mellitus. Furthermore, studies have indicated its role in preserving β-cell function and delaying the onset of diabetes-related complications in animal models . The compound's anti-inflammatory properties also suggest potential uses beyond diabetes, possibly extending into areas involving chronic inflammatory diseases affecting metabolic health.

Introduction to GPR40 Agonism in Diabetes Pathophysiology

Role of GPR40 in Pancreatic β-Cell Function and Insulin Secretion

GPR40 (G protein-coupled receptor 40), also termed Free Fatty Acid Receptor 1 (FFAR1), is a cell-surface receptor predominantly expressed in pancreatic β-cells, intestinal enteroendocrine cells, and specific brain regions. It functions as a lipid sensor, activated by medium- and long-chain free fatty acids (FFAs), and is coupled to the Gαq/11 signaling pathway. Upon ligand binding, GPR40 activates phospholipase C (PLC), leading to inositol triphosphate (IP3) production and subsequent release of calcium (Ca²⁺) from endoplasmic reticulum stores. This Ca²⁺ flux triggers insulin granule exocytosis in a glucose-dependent manner, meaning insulin secretion occurs only under hyperglycemic conditions [2] [4] [9].

CNX-011-67, a novel small-molecule GPR40 agonist, demonstrates high selectivity and potency (EC₅₀ = 0.24 nM for human GPR40) [8]. Its activation enhances multiple facets of β-cell function:

  • Glucose Responsiveness: In neonatal streptozotocin-treated (n-STZ) rats—a model of impaired β-cell mass and glucose intolerance—CNX-011-67 (15 mg/kg, twice daily for 8 weeks) significantly augmented insulin secretion during oral glucose tolerance tests (OGTTs). This effect persisted for one week post-treatment cessation, indicating a "memory effect" on β-cell functional adaptation [1] [2].
  • Islet Gene Expression: Chronic CNX-011-67 treatment upregulated mRNA expression of critical β-cell genes:
  • Glucokinase (GCK): Key glucose phosphorylation enzyme.
  • Pancreatic and duodenal homeobox 1 (PDX1): Master regulator of β-cell development and insulin transcription.
  • Insulin (INS): Insulin gene itself.
  • Pyruvate carboxylase (PC): Enzyme enhancing mitochondrial glucose oxidation [1] [2].
  • Mitochondrial Metabolism: Acute CNX-011-67 exposure increased cellular ATP content in n-STZ rat islets and elevated mitochondrial Ca²⁺ levels in NIT-1 insulinoma cells. This confirms enhanced glucose oxidation and energy production, prerequisites for robust insulin exocytosis [1] [9].
  • Rescue in Human T2DM Islets: In islets isolated from type 2 diabetic patients—which showed blunted insulin secretion to glucose—CNX-011-67 restored glucose-stimulated insulin secretion (GSIS), demonstrating translational relevance [1] [2].

Table 1: Mechanisms of CNX-011-67-Mediated Enhancement of β-Cell Function

Biological ProcessImpact of CNX-011-67Experimental Model
Calcium Signaling↑ Cytosolic Ca²⁺ via PLC activation; blocked by PLC inhibitor U73122CHOK1 cells expressing GPR40
Gene Expression↑ mRNA of GCK, PDX1, INS, PC (2–4 fold vs. untreated controls)n-STZ rat islets
Mitochondrial Function↑ ATP content (1.8-fold); ↑ Mitochondrial Ca²⁺ fluxNIT-1 cells & n-STZ rat islets
Insulin SecretionRestored GSIS in glucose-unresponsive human T2DM isletsHuman T2DM islets
Cellular Insulin Content↑ Intracellular insulin stores (1.5-fold vs. vehicle-treated controls)n-STZ rats & ZDF rats

Rationale for Targeting GPR40 in Type 2 Diabetes Mellitus (T2DM) Therapeutics

T2DM is characterized by progressive β-cell dysfunction, insulin resistance, and eventual β-cell failure due to glucolipotoxicity, chronic inflammation, and apoptosis. GPR40 agonism addresses several core pathophysiological defects:

  • Glucose-Dependent Insulin Secretion (GDIS): Unlike sulfonylureas (which cause hypoglycemia by insulin-independent β-cell stimulation), CNX-011-67 amplifies insulin secretion only when blood glucose is elevated. This inherent safety mechanism minimizes hypoglycemia risk [4] [5].
  • β-Cell Preservation and Regeneration: In male Zucker Diabetic Fatty (ZDF) rats—a model of progressive hyperglycemia and β-cell loss—CNX-011-67 (5 mg/kg twice daily for 7 weeks):
  • Delayed diabetes onset by 3 weeks.
  • Increased β-cell insulin content and PDX1 protein expression (a critical survival/identity transcription factor).
  • Reduced β-cell apoptosis (↓ TUNEL-positive cells) and downregulated stress markers (TXNIP, CHOP) [3] [5] [8].
  • Suppression of Glucagon Secretion: In intact rat islets under glucolipotoxic conditions (mimicking T2DM), CNX-011-67 reduced hyperglycemia-induced glucagon secretion by 34% and normalized glucagon content. This effect is attributed to enhanced intra-islet insulin and ATP release from β-cells, not direct α-cell GPR40 action (which is minimal) [7].
  • Attenuation of Inflammation and Cellular Stress: Chronic inflammation impairs β-cell function via NF-κB and JNK pathways. CNX-011-67:
  • Reduced TNFα- and IL1β-induced JNK phosphorylation and IκB degradation in NIT-1 cells.
  • Suppressed ROS generation and ER stress markers (BiP, phosphorylated eIF2α, CHOP).
  • Lowered caspase-3 activity and cytochrome-c release via Ca²⁺-mediated activation of CaMKII, calcineurin, and cAMP [9].
  • Efficacy in Insulin-Resistant and β-Cell-Deficient States: CNX-011-67 improved insulin secretion in both high-fat-diet-induced insulin-resistant models (ZDF rats) and β-cell-deficient models (n-STZ rats), indicating broad applicability across T2DM subphenotypes [1] [3] [5].

Table 2: Therapeutic Rationale for GPR40 Agonism in T2DM Pathophysiology

T2DM Pathological DefectCNX-011-67 ActionKey Evidence
β-Cell Dysfunction↑ Glucose-dependent insulin secretion; ↑ Insulin biosynthesisHuman T2DM islets: restored GSIS; ZDF rats: ↑ islet insulin content [1] [5]
β-Cell Apoptosis↓ ER stress (↓ CHOP, ↓ BiP); ↓ Oxidative stress (↓ ROS); ↓ Caspase-3 activityNIT-1 cells: ↓ TUNEL staining; ↓ cytochrome-c release [9]
Glucagon Hypersecretion↓ Glucagon content & secretion via paracrine insulin/ATP signalingRat islets: ↓ glucagon by 34% under glucolipotoxicity [7]
Chronic Inflammation↓ NF-κB/JNK activation; ↓ TNFα, IL1β, NOS2a expressionRat islets: ↓ cytokine gene expression (2–4 fold) [9]
Metabolic MemorySustained improvement in insulin secretion post-treatmentn-STZ rats: improved OGTT 1 week after drug withdrawal [1] [2]

The multifaceted actions of CNX-011-67—enhancing β-cell function, promoting survival, and countering inflammation—validate GPR40 as a mechanistically compelling target for modifying T2DM progression beyond mere insulin secretion.

Properties

Product Name

CNX-011-67

Synonyms

CNX-011-67; CNX011-67; CNX 011-67; CNX-01167; CNX01167; CNX 01167.;unknow.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.